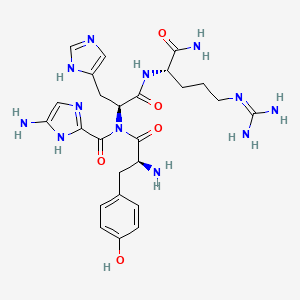
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide is a complex peptide compound with a molecular formula of C25H34N12O5 and a molecular weight of 582.61 . This compound is primarily used in scientific research and is known for its unique structure, which includes an imidazole ring, a histidine residue, and an arginine residue.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide involves multiple steps, including the formation of peptide bonds and the incorporation of the imidazole ring. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the imidazole ring or other functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce new functional groups into the imidazole ring .
科学的研究の応用
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions involving imidazole rings.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the peptide backbone can interact with proteins and other biomolecules. These interactions can modulate various biological pathways and processes .
類似化合物との比較
Similar Compounds
Similar compounds include other peptides with imidazole rings or those containing tyrosine, histidine, and arginine residues. Examples include:
- L-Tyrosyl-L-histidyl-L-arginine
- L-Histidyl-L-argininamide
- L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidine
Uniqueness
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide is unique due to its specific combination of amino acid residues and the presence of the imidazole ring. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
918889-38-0 |
|---|---|
分子式 |
C25H34N12O5 |
分子量 |
582.6 g/mol |
IUPAC名 |
5-amino-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C25H34N12O5/c26-16(8-13-3-5-15(38)6-4-13)23(41)37(24(42)21-33-11-19(27)36-21)18(9-14-10-31-12-34-14)22(40)35-17(20(28)39)2-1-7-32-25(29)30/h3-6,10-12,16-18,38H,1-2,7-9,26-27H2,(H2,28,39)(H,31,34)(H,33,36)(H,35,40)(H4,29,30,32)/t16-,17-,18-/m0/s1 |
InChIキー |
KHHQJSAJJWVMFQ-BZSNNMDCSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N([C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C(=O)C3=NC=C(N3)N)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)N(C(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)N)C(=O)C3=NC=C(N3)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


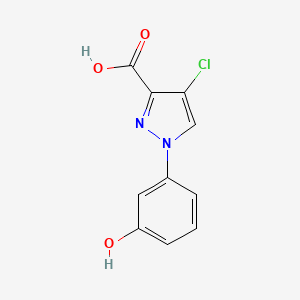
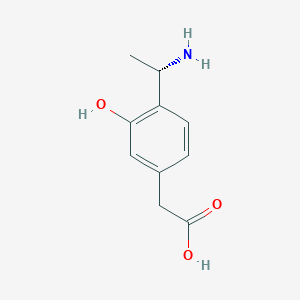
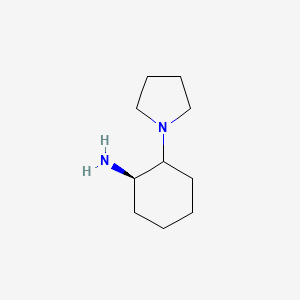
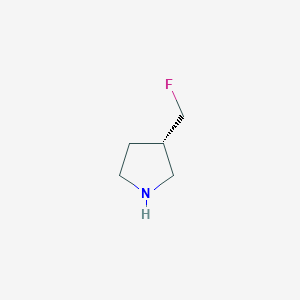
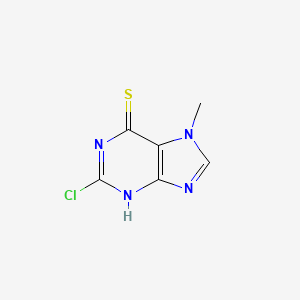

![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)

![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
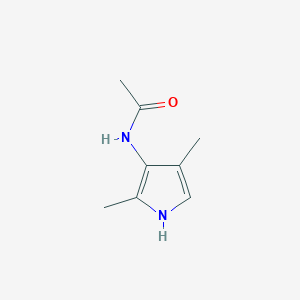

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
